4-Epidemethylchlortetracycline

Description

Historical Trajectories and Evolutionary Context of Tetracycline (B611298) Class Compounds

The journey of tetracycline antibiotics began in the 1940s with their discovery as natural products derived from soil-dwelling actinomycetes bacteria. nih.gov The first members of this class to be identified were chlortetracycline (B606653) (Aureomycin) in 1945 and oxytetracycline (B609801) in 1949, isolated from Streptomyces aureofaciens and Streptomyces rimosus, respectively. wikipedia.orgwikipedia.orgnih.govscripps.edu These compounds were noted for their broad-spectrum antibacterial activity against a wide array of microorganisms. nih.govwikipedia.org

Following these initial discoveries, extensive research efforts led to the development of semi-synthetic analogues. Tetracycline itself, though considered the parent compound for nomenclature, was created semi-synthetically from chlortetracycline and approved in 1954, offering improved pharmacological properties. wikipedia.orgwikipedia.org This marked the beginning of the evolution of the tetracycline platform. The second generation of semi-synthetic tetracyclines, including doxycycline (B596269) and minocycline (B592863) developed in the 1960s and 70s, offered better stability and pharmacokinetic profiles. nih.govnih.gov More recently, the challenge of growing antibiotic resistance has spurred the development of third-generation compounds like tigecycline (B611373), omadacycline (B609740), and eravacycline (B3026998), which are designed to be effective against bacteria that have become resistant to older tetracyclines. nih.govmdpi.com This historical progression highlights a continuous scientific endeavor to modify and optimize the core tetracycline structure to address clinical needs. nih.gov

| Compound | Year of Discovery/Development | Source Type |

|---|---|---|

| Chlortetracycline | 1945 | Natural Product |

| Oxytetracycline | 1949 | Natural Product |

| Tetracycline | 1953 | Semi-synthetic |

| Demeclocycline (B601452) | 1957 | Natural Product |

| Minocycline | 1972 | Semi-synthetic |

| Tigecycline | 2005 | Semi-synthetic (Glycylcycline) |

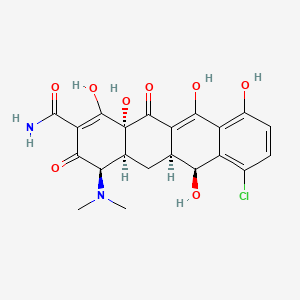

Unique Structural Attributes and Chemical Significance of 4-Epidemethylchlortetracycline

Tetracycline molecules are characterized by a linear, fused tetracyclic nucleus of octahydrotetracene-2-carboxamide. wikipedia.org The stereochemistry of this scaffold is highly complex, with multiple chiral centers that are crucial for biological activity. uomus.edu.iq this compound is a specific stereoisomer of demeclocycline (7-chloro-6-demethyltetracycline). chemicalbook.compharmaffiliates.com

The defining structural attribute of this compound is the stereochemical configuration at the fourth carbon atom (C4) of the 'A' ring. In biologically active tetracyclines, the dimethylamino group at C4 has a natural S-configuration. biomedres.usmdpi.com In this compound, this configuration is inverted to the R-isomer. biomedres.usmdpi.com This process, known as epimerization, is a reversible reaction that readily occurs in solutions with a pH between 2 and 6. nih.govcore.ac.uk

The chemical significance of this seemingly minor structural change is profound. The specific orientation of the C4-dimethylamino group is vital for the compound's ability to bind to the bacterial ribosome and inhibit protein synthesis. biomedres.usmdpi.comnih.gov The inversion to the 4-epi form results in a molecule that is substantially less active as an antibiotic. nih.govbiomedres.us Consequently, this compound is often studied as an inactive impurity in pharmaceutical preparations of demeclocycline and other related tetracyclines. core.ac.ukscribd.com

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁ClN₂O₈ fda.govncats.io |

| Molecular Weight | 464.85 g/mol fda.govncats.io |

| CAS Number | 14206-59-8 chemicalbook.comncats.io |

| Synonyms | 4-epi-Demeclocycline, Demeclocycline Impurity B chemicalbook.compharmaffiliates.com |

| Stereochemistry | Absolute, with 5 defined stereocenters fda.govncats.io |

| Compound | Configuration at C4 | Relative Antibacterial Activity |

|---|---|---|

| Demeclocycline (Parent) | S-configuration | High |

| This compound | R-configuration biomedres.usmdpi.com | Very Low (~5% of parent) nih.gov |

Foundational Research Questions and Academic Imperatives Driving Investigation of Tetracycline Derivatives

The continued investigation of tetracycline derivatives, including isomers like this compound, is driven by several key scientific and academic imperatives.

Combatting Antibiotic Resistance: A primary motivation for research into new tetracycline analogues is the global health crisis of antimicrobial resistance. nih.gov Many pathogenic bacteria have developed mechanisms to resist first and second-generation tetracyclines, such as efflux pumps that remove the drug from the cell or ribosomal protection proteins that prevent the drug from binding to its target. oup.com Research focuses on designing new derivatives that can evade these resistance mechanisms. mdpi.comharvard.edu

Understanding Structure-Activity Relationships (SAR): The study of structurally similar but biologically distinct compounds like epimers is fundamental to medicinal chemistry. By comparing the activity of demeclocycline with its inactive 4-epimer, researchers can confirm the critical importance of the C4 stereocenter for antibacterial efficacy. biomedres.usnih.gov This knowledge is invaluable for the rational design of future antibiotics, ensuring that synthetic efforts are focused on preserving essential structural features.

Exploring Non-Antimicrobial Applications: Tetracyclines have been found to possess biological activities beyond their antibiotic effects, including anti-inflammatory properties and the ability to inhibit matrix metalloproteinases (MMPs). mdpi.comaocd.org These enzymes are involved in tissue degradation in diseases like arthritis and in cancer metastasis. mdpi.comaocd.org Research into derivatives aims to separate these non-antimicrobial effects from the antibiotic activity, potentially creating new therapies for a range of non-infectious diseases. chemicalbook.commdpi.com

Ensuring Pharmaceutical Quality and Stability: Since 4-epimers are known degradation products that form under certain storage conditions or even in the acidic environment of the stomach, their study is a regulatory and academic necessity. core.ac.uk Pharmacopoeias often set limits for the presence of such impurities in the final drug product. scribd.com Therefore, research is required to develop analytical methods to detect and quantify these epimers and to understand the kinetics of their formation, ensuring the safety, potency, and quality of tetracycline-based medicines. core.ac.ukpmda.go.jp

Overview of Advanced Methodologies Employed in Chemical Compound Research

The study of this compound and other tetracycline derivatives relies on a suite of advanced chemical and analytical methodologies.

Separation and Analytical Techniques: High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), is the cornerstone for analyzing tetracycline compounds. jifro.irekb.eg It is routinely used to separate the parent drug from its epimers and other impurities. mdpi.com The evolution of this technique into Ultra-High Performance Liquid Chromatography (UHPLC) allows for faster and more efficient separations. jifro.ir These chromatographic systems are often coupled with detectors like UV-Visible spectrophotometers or, for greater sensitivity and structural information, Mass Spectrometers (LC-MS/MS). nih.govresearchgate.net

Structural Elucidation: To unambiguously determine the complex three-dimensional structure and stereochemistry of these molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. cmdclabs.com For quantitative purposes, such as determining the precise amount of an impurity in a sample, quantitative NMR (q-NMR) can be employed. mdpi.comnih.gov X-ray crystallography has also been historically important in confirming the stereochemistry of tetracyclines. scripps.edu

Computational Chemistry: Theoretical and computational methods are increasingly used to accelerate drug discovery. numberanalytics.com Molecular modeling techniques, such as molecular dynamics (MD) simulations, allow researchers to visualize how tetracycline derivatives interact with their biological target, the bacterial ribosome, at an atomic level. numberanalytics.comnih.gov These methods help in understanding why small structural changes, like epimerization at C4, have such a dramatic effect on binding and activity.

Bioactivity and Screening: To evaluate the biological effects of new derivatives, researchers use a variety of in vitro assays. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify promising candidates for further development. mdpi.com For tetracyclines, this involves assays for antibacterial activity against a panel of sensitive and resistant bacteria, as well as assays for non-antimicrobial effects like MMP inhibition. mdpi.com

| Methodology | Application |

|---|---|

| HPLC/UHPLC jifro.irekb.eg | Separation and quantification of tetracyclines and their impurities/epimers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net | Highly sensitive detection and identification of compounds based on mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy cmdclabs.com | Detailed structural and stereochemical elucidation of molecules. |

| Computational Modeling (e.g., Molecular Dynamics) numberanalytics.com | Simulating drug-target interactions to understand structure-activity relationships. |

| High-Throughput Screening (HTS) mdpi.com | Rapidly assessing the biological activity of large libraries of chemical compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14+,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXHBMASAHGULD-PTACOPLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315701 | |

| Record name | 4-Epidemeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-59-8 | |

| Record name | 4-Epidemethylchlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epidemeclocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIDEMETHYLCHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF293A4IUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Enzymatic Derivatization of 4 Epidemethylchlortetracycline

Strategies for the Total Synthesis of Complex Tetracycline (B611298) Frameworks

The total synthesis of tetracyclines remained an elusive goal for decades after their discovery, primarily due to the molecule's instability and the presence of multiple contiguous stereocenters. scripps.eduethz.ch The first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline, was a landmark achievement in 1962. researchgate.net However, more efficient and stereocontrolled methods were needed to access a wider range of analogs.

Stereoselective and Regioselective Synthesis Approaches

A major hurdle in tetracycline synthesis is controlling the stereochemistry, particularly at the C4, C4a, C5a, and C12a positions. The C4 dimethylamino group is notably prone to epimerization. scripps.edu Modern synthetic strategies often employ a convergent approach, where different parts of the molecule are synthesized separately before being joined together.

One of the most powerful strategies is the "AB plus D" ring approach, where a precursor for the AB ring system is coupled with a D-ring precursor in a highly stereocontrolled Michael-Claisen condensation reaction to form the C ring. nih.govresearchgate.net This method has proven robust for creating a variety of tetracycline analogs with modifications on the D-ring. nih.gov The reaction of a functionalized β-vinylacyl anion equivalent with a benzocyclobutenedione monoacetal has also been explored to yield a tricyclic structure with the necessary stereochemistry for elaboration into the tetracycline core. rsc.org

Gilbert Stork's total synthesis of (±)-12a-deoxytetracycline utilized microbial dihydroxylation to introduce the C12a hydroxyl group early, which then directed the stereochemistry of subsequent steps. illinois.edu The Myers group developed a highly convergent synthesis that allows for the construction of the tetracycline core and has been instrumental in producing novel analogs, including those with variations in the D-ring. ethz.chorganic-chemistry.org This approach often involves the reaction of an enone intermediate with an anion formed from a toluate derivative, which is particularly useful for synthesizing 6-deoxytetracyclines. google.com

| Synthetic Strategy | Key Reaction Type | Notable Feature | Reference |

| Myers "AB + D" Strategy | Michael-Claisen Condensation | Convergent, allows for diverse D-ring analogs. | nih.govresearchgate.net |

| Stork Synthesis | Microbial Dihydroxylation | Early introduction of C12a hydroxyl to control stereochemistry. | illinois.edu |

| Muxfeldt Synthesis | Aldehyde-based approach | Used for synthesis of Terramycin precursor. | illinois.edu |

| Woodward Synthesis | In-situ deprotection/cyclization | First synthesis of a biologically active tetracycline. | scripps.edu |

Advanced Catalysis in Tetracycline Annulation Reactions

Modern catalytic methods have become indispensable for achieving the efficiency and selectivity required for tetracycline synthesis. Palladium-catalyzed reactions, in particular, have been widely used in both total and semi-synthetic contexts. google.comacs.org

In the construction of the core tetracyclic framework, annulation reactions—the formation of rings—are critical steps. While many key C-C bond formations rely on classic stoichiometric reactions like the Michael-Claisen condensation, catalysis plays a crucial role in preparing the necessary building blocks. nih.gov For instance, palladium-catalyzed coupling reactions can be used to assemble complex fragments that are later used in the main cyclization events. nih.gov

The development of novel catalysts continues to be an area of active research. For example, new iron-based catalysts have been investigated for Fenton-like processes to degrade tetracyclines in environmental contexts, showcasing the ongoing effort to develop new catalytic systems related to these molecules. researchgate.net While not a synthetic application, this demonstrates the broad interest in the catalytic chemistry of tetracyclines.

Semi-synthetic Transformations and Analog Generation

Given the complexity of total synthesis, the most common method for producing new tetracycline derivatives is through the chemical modification of naturally occurring tetracyclines produced by fermentation. nih.gov This semi-synthetic approach allows for the targeted alteration of the tetracycline scaffold to explore structure-activity relationships and improve properties.

Chemical Modification at Key Structural Positions

The tetracycline D-ring is a primary site for chemical modification due to the activating effect of the C10 hydroxyl group, which facilitates reactions at the C7 and C9 positions. nih.gov Palladium-catalyzed cross-coupling reactions have been extensively applied to introduce a wide array of substituents at these positions.

Common semi-synthetic modifications include:

Heck and Suzuki Reactions: These Pd-catalyzed reactions are used to form new carbon-carbon bonds, allowing for the attachment of various aryl and vinyl groups to the D-ring from iodo-tetracycline or tetracycline arenediazonium salt precursors. acs.org

Carbonylation: Palladium-catalyzed carbonylation can convert iodo-substituted tetracyclines into their corresponding carboxaldehyde derivatives with excellent regioselectivity, reacting preferentially at C9 over other positions. google.com

Amination: The introduction of amino groups, particularly at C7 and C9, has been a successful strategy. Palladium-mediated couplings using reagents like t-butylcarbamate are effective for this transformation. nih.gov

These modifications have led to the creation of important second and third-generation tetracyclines. nih.gov

| Reaction Type | Position(s) Modified | Catalyst System (Example) | Purpose | Reference |

| Suzuki Coupling | C7, C9 | Palladium catalyst, boronic acids | C-C bond formation (aryl/vinyl groups) | acs.org |

| Heck Coupling | C7, C9 | Palladium catalyst, alkenes | C-C bond formation (alkenyl groups) | acs.org |

| Reductive Carbonylation | C9 | Pd(PPh₃)₄, Bu₃SnH, CO | Selective conversion of iodo to carboxaldehyde group | google.com |

| Buchwald-Hartwig Amination | C7, C9 | Pd₂(dba)₃, Xantphos | C-N bond formation (amino groups) | nih.gov |

Derivatization for Enhanced Research Utility

Beyond creating new therapeutic agents, the chemical derivatization of tetracyclines is crucial for generating tools for research. By attaching fluorescent labels, affinity tags, or photo-cross-linking groups, chemists can create molecular probes to study the mechanisms of action and resistance. For example, minocycline (B592863) has been derivatized with europium(III) chelate complexes to create luminescent probes. acs.org

The synthesis of a diverse library of tetracycline analogs through methods like palladium coupling allows researchers to systematically investigate how specific structural changes affect biological targets, such as the bacterial ribosome. acs.orgnih.gov This provides valuable data for understanding the molecular interactions that govern the compound's function.

Biocatalytic and Fermentative Production Pathways

The industrial-scale production of foundational tetracyclines like chlortetracycline (B606653) and oxytetracycline (B609801) relies almost exclusively on fermentation using strains of Streptomyces bacteria. scripps.edunih.gov These organisms assemble the complex polyketide backbone and perform the necessary cyclizations and tailoring reactions.

The biosynthesis begins with a polyketide synthase (PKS) that creates a linear polyketide chain. This chain then undergoes a series of enzyme-catalyzed cyclizations and modifications to form the final tetracyclic structure. nih.gov Key enzymes in this pathway include dedicated cyclases, such as OxyK, which is responsible for the D-ring cyclization. nih.gov

Researchers are also exploring the use of heterologous hosts, such as Saccharomyces cerevisiae (baker's yeast), for the biocatalytic production of tetracyclines. nih.gov This involves transferring the genes for the tetracycline biosynthetic pathway from Streptomyces into a more easily manipulated host. This approach offers a potential route to produce novel, "unnatural" tetracycline analogs that are inaccessible through traditional fermentation or semi-synthesis. For example, scientists have successfully demonstrated the final steps of tetracycline biosynthesis, converting anhydrotetracycline (B590944) to tetracycline, in cell lysates of S. cerevisiae. nih.gov

| Enzyme/System | Function | Organism/Host | Reference |

| Polyketide Synthase (PKS) | Assembles the initial polyketide backbone. | Streptomyces spp. | nih.gov |

| OxyK | D-ring cyclase. | Streptomyces spp. | nih.gov |

| OxyS | C6-hydroxylase. | Streptomyces spp. | nih.gov |

| Heterologous Expression System | Production of tetracyclines or their precursors. | Saccharomyces cerevisiae | nih.gov |

Biosynthetic Precursors and Pathways in Producer Organisms

Tetracyclines are aromatic polyketide antibiotics produced by various species of Streptomyces. kegg.jp Their biosynthesis begins with a malonamate (B1258346) starter unit and several malonyl-CoA extender units, which undergo a series of condensation reactions catalyzed by type II polyketide synthases (PKSs) to form the characteristic linear tetracyclic skeleton. kegg.jpgenome.jp

The biosynthesis of chlortetracycline (CTC), a close structural relative of 4-epidemethylchlortetracycline, provides a well-studied model for the pathway. The core polyketide chain is assembled and then undergoes a series of post-PKS modifications, including cyclizations, aromatizations, and hydroxylations, to yield anhydrotetracycline, a key intermediate. kegg.jpgenome.jp The final steps in the CTC biosynthetic pathway involve specific enzymatic modifications. For instance, anhydrotetracycline monooxygenase and tetracycline dehydrogenase are involved in the terminal sequential steps. nih.gov

The chlorination step, which distinguishes chlortetracycline from tetracycline, is catalyzed by an FADH2-dependent halogenase. jeffleenovels.com Studies have shown that this chlorination is often the last and sometimes inefficient step in the biosynthetic pathway. jeffleenovels.com

Genetic Engineering for Optimized Yields and Analog Production

Genetic engineering has become a powerful tool for enhancing the production of tetracyclines and for creating novel analogs. By manipulating the genes involved in the biosynthetic pathway, researchers can overcome rate-limiting steps and redirect metabolic flux towards the desired product.

One common strategy is the overexpression of key biosynthetic genes. For example, overexpressing the halogenase gene (ctcP) in an industrial Streptomyces aureofaciens strain has been shown to improve the yield of chlortetracycline. nih.gov Similarly, manipulating regulatory genes can significantly impact production. The ctcS gene, which encodes a potential MarR family transcriptional regulator, has been shown to positively regulate the production of both tetracycline (TC) and chlortetracycline (CTC). nih.gov Knocking down this gene led to a decrease in TC and CTC production, while its overexpression, in conjunction with other metabolic engineering strategies, holds promise for constructing high-yield strains. nih.gov

Another approach involves the heterologous expression of entire biosynthetic gene clusters in more amenable host organisms. For instance, the chlortetracycline biosynthetic gene cluster from Streptomyces aureofaciens has been successfully expressed in an engineered Streptomyces rimosus strain, a high-producer of oxytetracycline. researchgate.net By deleting the native oxytetracycline gene cluster and introducing the CTC cluster, along with enhancing the expression of the activator gene ctcB, researchers achieved significant production levels of CTC. researchgate.net This demonstrates the potential of using well-characterized industrial strains as chassis for producing other valuable secondary metabolites. researchgate.netresearchgate.net

Furthermore, genetic manipulation can be used to generate novel tetracycline analogs. By deleting specific genes in the biosynthetic pathway, it is possible to accumulate intermediates or create "clean" strains that produce a single desired compound. For example, deleting the ctcP halogenase gene in S. aureofaciens resulted in the accumulation of high yields of tetracycline without the production of chlortetracycline. jeffleenovels.com This approach not only simplifies downstream processing but also provides a platform for generating a variety of tetracycline derivatives.

Enzymatic Transformations for Site-Specific Modifications

Enzymatic transformations offer a precise and environmentally friendly approach to modify the tetracycline scaffold at specific positions. sci-hub.se These biocatalytic methods can introduce functionalities that are difficult to achieve through traditional chemical synthesis.

A significant class of enzymes used for tetracycline modification are the tetracycline-inactivating enzymes, which have emerged as a mechanism of antibiotic resistance. nih.gov These enzymes, often flavin-dependent monooxygenases like TetX, can hydroxylate the tetracycline molecule, leading to its inactivation. nih.govoup.com For instance, TetX from Bacteroides fragilis has been shown to monohydroxylate the C11a-position of tetracyclines. wustl.edu While this is a resistance mechanism in bacteria, these enzymes can be harnessed for controlled modifications. Understanding their structure and mechanism allows for their potential application in generating new tetracycline derivatives with altered biological activities. wustl.eduresearchgate.net

Other enzymes, such as peroxidases, have also been investigated for their ability to transform tetracyclines. Horseradish peroxidase (HRP), for example, can catalyze the degradation of tetracycline through mechanisms like hydroxylation, demethylation, and dehydration. sci-hub.se The efficiency of this process can be enhanced by the presence of a redox mediator. sci-hub.se Similarly, manganese peroxidase (MnP) from the white-rot fungus Phanerochaete chrysosporium has been shown to effectively transform tetracycline. nih.gov

The promiscuity of some biosynthetic enzymes can also be exploited. The enzymes in the latter stages of the tetracycline biosynthetic pathway can sometimes act on different substrates, allowing for the production of various analogs if a particular step is blocked or a different intermediate is fed to the culture. jeffleenovels.com This chemo-enzymatic approach, combining chemical synthesis of precursors with enzymatic transformations, is a promising strategy for creating a diverse range of tetracycline derivatives. rsc.orgrsc.org

Advanced Analytical and Spectroscopic Characterization of 4 Epidemethylchlortetracycline

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. hilarispublisher.combioanalysis-zone.com For 4-Epidemethylchlortetracycline, HRMS provides an exact mass measurement, which helps in confirming its molecular formula (C₂₁H₂₁ClN₂O₈) and distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS or MS²) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is particularly useful in differentiating isomers, such as this compound and its parent compound, Demeclocycline (B601452). nih.govfda.gov

Research utilizing Collision-Induced Dissociation (CID) has revealed distinct fragmentation pathways for tetracyclines and their 4-epimers when analyzed as alkali metal adducts. nih.gov Specifically, when sodium adducts ([M+Na]⁺) are selected as the precursor ions, a clear difference in fragmentation is observed. The 4-epimers, including this compound, show a pronounced tendency to form [M+Na-NH₃-H₂O]⁺ ions. In contrast, the parent tetracyclines predominantly form [M+Na-NH₃]⁺ ions. nih.gov This difference in the loss of a water molecule provides a reliable diagnostic marker to distinguish between the two epimeric forms. The interaction of the alkali metal ion with the dimethylamino group at the C-4 position is central to these differential fragmentation patterns. nih.gov

Table 1: Characteristic MS/MS Fragment Ions for Differentiation of Demeclocycline and its C4-Epimer

| Compound | Precursor Ion | Major Characteristic Fragment Ion | Observation |

|---|---|---|---|

| Demeclocycline | [M+Na]⁺ | [M+Na-NH₃]⁺ | Preferential loss of ammonia. |

Isotopic labeling involves replacing one or more atoms in a molecule with their heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N). medchemexpress.com In mass spectrometry, this strategy serves as a powerful tool for quantification and structural characterization. biorxiv.orgelifesciences.org While specific isotopic labeling studies on this compound are not extensively documented, the strategy is widely applied to tetracyclines and other complex molecules. medchemexpress.comresearchgate.net

A common application is the use of a stable isotope-labeled internal standard, such as Tetracycline-d6, during quantitative analysis. medchemexpress.com This approach helps to correct for variations in sample preparation and matrix effects during analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net For structural characterization, introducing isotopes at specific positions in the this compound molecule and analyzing the mass shifts in the MS/MS fragment ions can definitively confirm fragmentation pathways and the location of specific chemical groups. This method provides an unambiguous way to trace the fate of different parts of the molecule during CID, reinforcing the structural elucidation. elifesciences.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules in solution and in the solid state. wikipedia.orgebsco.com It provides information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei (e.g., ¹H, ¹³C), making it ideal for the unambiguous assignment of the stereochemistry of this compound. libretexts.org

A suite of two-dimensional (2D) NMR experiments is necessary to fully assign the complex structure of this compound and differentiate it from Demeclocycline. semanticscholar.orggithub.io The key distinction lies in the configuration at the C4 carbon, which influences the chemical shifts and spatial relationships of the protons and carbons in the A-ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It would be used to trace the proton-proton connectivities within the tetracycline (B611298) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting non-protonated carbons (like C1, C3, C10, C11, C12, C12a) to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons. This is the most critical experiment for determining the relative stereochemistry at C4. For this compound, the spatial orientation of the dimethylamino group is different from that in Demeclocycline, leading to a unique set of NOE correlations between the N(CH₃)₂ protons and other protons on the A-ring and adjacent structures.

| NOESY | ¹H-¹H correlations through space | Differentiates the C4 epimer by revealing unique spatial proximities of the C4-N(CH₃)₂ group relative to other protons. rsc.org |

Solid-State NMR (SSNMR) provides detailed structural information on materials in the solid phase, including crystalline and amorphous forms. bruker.comncl.ac.uk Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions, providing insights into molecular packing, conformation, and intermolecular interactions in the solid state. sfu.ca

For this compound, SSNMR techniques such as Cross-Polarization Magic Angle Spinning (CPMAS) would be employed to obtain high-resolution spectra of solid samples. ncl.ac.uk This analysis can differentiate between various polymorphic forms or distinguish a crystalline sample from an amorphous one. The ¹³C chemical shifts in an SSNMR spectrum are highly sensitive to the local molecular environment, meaning different crystal packing arrangements would result in a different spectrum. This technique is therefore a powerful tool for characterizing the solid-state properties of this compound, which are not accessible by solution-based NMR methods. mdpi.com

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed electron density map can be generated. nih.gov From this map, the exact position of each atom can be determined, providing unambiguous information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers. wikipedia.org

To confirm the structure of this compound, a suitable single crystal would be grown and subjected to X-ray diffraction analysis. The resulting structural model would provide irrefutable proof of the molecular connectivity and the configuration at all stereocenters, including the C4 position where the dimethylamino group is in the axial orientation relative to the A-ring. This technique stands as the gold standard for structural elucidation, providing the final and most complete picture of the molecule's three-dimensional architecture. nih.govyoutube.com

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for separating this compound from its isomers and other impurities. The epimerization of tetracyclines can occur during manufacturing or storage, leading to the formation of 4-epimers which are significantly less active or inactive. nih.gov Therefore, methods that can effectively separate and quantify these isomers are crucial.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of tetracyclines and their epimers due to its efficiency, precision, and versatility. wjpmr.com The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detector to achieve adequate separation. gyanvihar.org

Stationary Phase Selection: Reversed-phase (RP) chromatography is the standard approach, with C18 (octadecylsilane) and C8 (octylsilane) columns being commonly used. sigmaaldrich.com Studies have shown that columns like Discovery® C18, C8, and RP-AmideC16 can provide excellent resolution for tetracycline antibiotics. sigmaaldrich.com Specifically, the Discovery RP-AmideC16 column has demonstrated superior resolution for separating closely related tetracyclines. sigmaaldrich.com For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) systems using sub-2 µm particle columns, such as the Acquity UPLC BEH Shield RP18, offer significantly higher separation efficiency and shorter run times. cuni.cznih.gov

Mobile Phase Optimization: The mobile phase composition is critical for controlling the retention and selectivity of the separation. A typical mobile phase consists of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol (B129727). researchgate.net To suppress the ionization of the acidic tetracycline molecules and minimize peak tailing, the pH of the aqueous component is usually maintained at a low level, often around 2.0 to 3.5. oup.comjournaljpri.com Common buffers and additives include oxalic acid, formic acid, and phosphate (B84403) buffers. cuni.czoup.comorientjchem.org For instance, a mobile phase of methanol–acetonitrile–0.01M aqueous oxalic acid (pH 2.0) has been successfully used. oup.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate a wide range of tetracycline analogues and their epimers within a reasonable timeframe. sigmaaldrich.comnih.gov

Detection: The tetracycline class of compounds possesses strong ultraviolet (UV) absorbance, making UV detection a common choice. sigmaaldrich.com A diode array detector (DAD) can monitor multiple wavelengths simultaneously, with detection often set around 355 nm for high sensitivity and selectivity for tetracyclines. researchgate.netmdpi.com For confirmatory analysis and enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov LC-MS allows for the determination of the mass-to-charge ratio of the eluting compounds, providing unambiguous identification of this compound and differentiating it from other tetracyclines. nih.gov

| Stationary Phase | Mobile Phase Composition | Detection Method | Analytes Separated | Reference |

|---|---|---|---|---|

| Discovery® RP-AmideC16 (15cm x 4.6mm, 5µm) | Gradient elution with 25mM KH2PO4 buffer (pH 3) and an organic modifier. | UV (260 nm) | Doxycycline (B596269), minocycline (B592863), tetracycline, chlortetracycline (B606653), oxytetracycline (B609801) | sigmaaldrich.com |

| Acquity UPLC BEH Shield RP18 (50 x 2.1 mm, 1.7 µm) | Gradient: Formic acid–water (0.1:99.9, v/v) (A) and acetonitrile (B). | UV (350 nm) | Tetracycline, oxytetracycline, chlortetracycline, doxycycline and their epimers | cuni.cz |

| Inertsil ODS-3V (150×4.6 mm, 5 µm) | Gradient: 5 mM Oxalic acid in water (A) and 0.1% Formic acid in methanol (B). | LC-MS/MS (ESI+) | Tetracycline, oxytetracycline, chlortetracycline and their 4-epimers | orientjchem.org |

| C18 analytical column | Gradient: Acetonitrile, methanol, and 0.02 M oxalic acid. | UV (355 nm) | Tetracycline, oxytetracycline, chlortetracycline, doxycycline and their 4-epimers | researchgate.net |

| Octyl column | Isocratic: 1:1.5:5 mixture of methanol–acetonitrile–0.01M aqueous oxalic acid (pH 2.0). | UV and Laser-Based Polarimetry | Six tetracycline analogues | oup.com |

Chiral chromatography is a specialized sub-category of HPLC that separates enantiomers—molecules that are non-superimposable mirror images of each other. mz-at.decatalysis.blog This technique is of paramount importance in the pharmaceutical industry, as different enantiomers of a single drug can exhibit vastly different pharmacological and toxicological profiles. phenomenex.blog The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. catalysis.blog

The this compound molecule possesses multiple chiral centers. The designation "4-Epi" refers to its diastereomeric relationship with demethychlortetracycline, differing only in the stereochemistry at the 4th carbon position. While standard reversed-phase HPLC can separate these diastereomers, it cannot separate the enantiomer of this compound from the compound itself. Each diastereomer (demethychlortetracycline and this compound) exists as a pair of enantiomers.

For a complete stereoisomeric purity analysis, chiral chromatography would be necessary to resolve these enantiomeric pairs. The development of such a method would involve screening various types of CSPs, which include polysaccharide-based, protein-based, and cyclodextrin-based phases, to find one that provides adequate enantioselectivity. catalysis.blog Although specific applications of chiral chromatography for this compound are not widely documented in the literature, its structural complexity and the presence of multiple stereocenters make it a prime candidate for this type of advanced analysis to ensure the stereoisomeric purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com While this compound itself is a large, polar, and thermally labile molecule, making it unsuitable for direct GC analysis, the GC-MS technique is highly valuable for detecting volatile impurities that may be present. spectroscopyonline.com These impurities can include residual solvents from the manufacturing process or volatile degradation products formed during storage. nih.gov

Headspace GC-MS (HS-GC/MS) is a particularly useful variant for this purpose. nih.gov In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC-MS system. medistri.swiss This avoids the injection of non-volatile matrix components, protecting the instrument and simplifying the chromatogram. This approach has been successfully applied to the purity evaluation of tetracycline hydrochloride to quantify residual solvents. nih.gov Potential volatile degradants could arise from the breakdown of the tetracycline core or its side chains under stress conditions like heat or extreme pH.

| Potential Volatile Impurity/Degradant | Potential Origin | Analytical Method |

|---|---|---|

| Methanol, Acetone, Isopropyl alcohol | Residual solvents from synthesis and purification | Headspace GC-MS |

| Ammonia | Degradation of the dimethylamino group | Headspace GC-MS |

| Various low molecular weight organic acids/aldehydes | Oxidative or hydrolytic cleavage of the ring structure | Headspace GC-MS with derivatization |

Chiral Chromatography for Enantiomeric Purity Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing its molecular vibrations. researchgate.net These techniques are complementary and can be used to identify the functional groups present in the this compound molecule, confirming its identity and detecting changes related to degradation or impurity presence. mt.comup.ac.za

Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg For a vibration to be IR active, it must result in a change in the molecule's dipole moment. tanta.edu.eg The IR spectrum of this compound would be expected to show strong absorptions corresponding to its numerous polar functional groups. Key absorptions would include broad bands for O-H (hydroxyl) and N-H (amide) stretching, multiple sharp peaks for C=O (carbonyl) stretching from the ketone and amide groups, and bands corresponding to C=C stretching in the aromatic ring and C-N stretching of the dimethylamino group. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. mt.com When monochromatic laser light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. cardiff.ac.uk A vibration is Raman active if it causes a change in the molecule's polarizability. up.ac.za Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for analyzing the vibrations of the carbon skeleton and the aromatic ring system. It often provides a clearer spectrum in the lower frequency region where lattice vibrations and other skeletal modes appear. mt.com

The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule. nih.gov Theoretical calculations can further aid in the assignment of specific bands in the experimental spectra to particular molecular vibrations. cardiff.ac.uk

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Signal | Vibrational Mode |

|---|---|---|---|

| O-H (Alcohols, Phenols) | 3500 - 3200 (broad) | Weak | Stretching |

| N-H (Amide) | 3400 - 3200 (medium) | Moderate | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Strong | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Strong | Stretching |

| C=O (Ketones, Amide) | 1700 - 1630 (strong, multiple bands) | Moderate-Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 (multiple bands) | Strong | Stretching |

| C-N | 1350 - 1000 | Weak-Moderate | Stretching |

| C-O | 1260 - 1000 | Weak-Moderate | Stretching |

Molecular Basis of Interactions and Resistance Mechanisms Associated with Tetracyclines

Elucidation of Molecular Targets and Binding Dynamics

The antibacterial efficacy of tetracyclines, including 4-Epidemethylchlortetracycline, is rooted in their ability to interfere with crucial cellular processes. This interference is a direct result of their binding to specific molecular targets within the bacterial cell.

Ribosomal Interactions and Translational Inhibition Mechanisms

The primary target for tetracycline (B611298) antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. microbeonline.commedwinpublishers.comnih.gov These antibiotics specifically bind to the 30S ribosomal subunit. microbeonline.comncats.io This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A site of the ribosome. ncats.ionih.gov By preventing the binding of aa-tRNA, tetracyclines effectively halt the elongation phase of protein synthesis, as new amino acids cannot be added to the growing polypeptide chain. microbeonline.comnih.gov This inhibition of translation is a key mechanism of their bacteriostatic effect. medwinpublishers.com

The interaction between tetracyclines and the ribosome is a reversible binding process. microbeonline.com Structural studies and chemical probing have revealed that the face of the tetracycline molecule that interacts with the ribosomal RNA (rRNA) is critical for its biological activity. nih.gov Modifications to this face can lead to a loss of function. nih.gov A magnesium ion is also known to be important for mediating several of the interactions between tetracycline and the rRNA at the primary binding site. nih.gov

Nucleic Acid Binding and Topoisomerase Modulation

While the ribosome is the principal target, the interaction of tetracyclines with nucleic acids and related enzymes represents another facet of their molecular activity. The binding of proteins to nucleic acids is a fundamental process in cellular function. biorxiv.org Some antibacterial agents, such as quinolones, directly target DNA topoisomerases. nih.govnih.gov These enzymes, like DNA gyrase and topoisomerase IV, are essential for managing the topological state of DNA during replication and transcription. nih.govplos.orguniprot.orgebi.ac.uk They work by creating transient breaks in the DNA strands to allow for passage and then resealing the breaks. nih.govebi.ac.uk

Although tetracyclines are not primarily known as topoisomerase inhibitors in the same way as quinolones, their ability to interact with DNA has been noted. The structure of DNA can be significantly altered by the binding of proteins and other molecules. psl.eu The ability of a compound to bind to nucleic acids can be influenced by electrostatic interactions. nih.gov While direct, high-affinity binding of this compound to DNA leading to topoisomerase modulation is not its main mechanism of action, the potential for weaker, non-specific interactions cannot be entirely discounted in the complex intracellular environment.

Interactions with Other Cellular Macromolecules

The cellular cytoplasm is a crowded environment where macromolecules are in constant interaction. elifesciences.org These interactions can be specific, leading to the formation of functional complexes, or non-specific. plos.org The function of biomolecules can be modulated by these interactions. elifesciences.orgwoarjournals.org For instance, the interaction of small molecules with macromolecules can alter their structure and function. nih.gov

While the primary interaction of tetracyclines is with the ribosome, their chemical nature allows for potential interactions with other cellular macromolecules. These interactions can be influenced by factors such as electrostatic forces and hydrophobic interactions. nih.gov The vast and complex network of interactions within a cell means that a molecule like this compound could have secondary effects through binding to other proteins or macromolecules, although these are less characterized than its primary ribosomal target.

Biochemical Pathways of Resistance to Tetracycline Class Compounds

The extensive use of tetracyclines has led to the emergence and spread of bacterial resistance. medwinpublishers.comnih.gov Bacteria have developed sophisticated mechanisms to counteract the effects of these antibiotics. The three main strategies are efflux pumps, ribosomal protection, and enzymatic inactivation. microbeonline.commedwinpublishers.commdpi.commdpi.com

Efflux Pump Systems and Transporter Protein Mechanisms

The most prevalent mechanism of tetracycline resistance is the active efflux of the antibiotic out of the bacterial cell. microbiologyresearch.orgscielo.brnih.gov This process is mediated by membrane-bound transporter proteins, often referred to as efflux pumps. microbiologyresearch.orgbrieflands.com These pumps recognize tetracycline and use cellular energy, often from the proton motive force, to expel the drug from the cytoplasm. asm.org By reducing the intracellular concentration of the antibiotic, efflux pumps prevent it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. scielo.br

Several classes of tetracycline efflux pumps have been identified, with Tet(A) and Tet(B) being among the most common in Gram-negative bacteria. microbiologyresearch.orgscielo.brbrieflands.com These pumps can confer high levels of resistance. microbiologyresearch.orgnih.gov The genes encoding these efflux pumps are frequently located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. mdpi.com

| Efflux Pump Class | Commonly Found In | Notable Characteristics |

| Tet(A) | Enterobacteriaceae | Can be encoded by genes with two potential start codons. microbiologyresearch.orgnih.gov |

| Tet(B) | Acinetobacter baumannii, E. coli | Can efflux both tetracycline and minocycline (B592863). scielo.brbrieflands.com |

Ribosomal Protection Protein Functions and Structural Adaptations

Another significant mechanism of tetracycline resistance involves ribosomal protection proteins (RPPs). nih.govnih.govasm.org These are soluble cytoplasmic proteins that rescue the ribosome from the inhibitory effects of tetracycline. nih.gov The most well-studied RPPs are Tet(M) and Tet(O). nih.govasm.org These proteins are translational GTPases, sharing structural and sequence similarity with elongation factor G (EF-G). mdpi.comnih.gov

RPPs bind to the ribosome in a GTP-dependent manner and induce a conformational change that dislodges the bound tetracycline molecule from its binding site on the 30S subunit. nih.govmdpi.com After releasing the antibiotic, the RPP dissociates from the ribosome, allowing protein synthesis to resume. nih.gov This mechanism does not prevent tetracycline from entering the cell but rather counteracts its action at the target site. asm.org The genes for RPPs are also often carried on mobile genetic elements, contributing to their wide distribution among both Gram-positive and Gram-negative bacteria. asm.org

| Ribosomal Protection Protein | First Identified In | Key Feature |

| Tet(M) | Streptococcus spp. | Has 75% sequence similarity to Tet(O). asm.org |

| Tet(O) | Campylobacter jejuni | Functions as a translational GTPase. nih.gov |

Enzymatic Inactivation and Detoxification Pathways

The primary mechanism of enzymatic inactivation of tetracyclines involves their chemical modification or complete destruction by bacterial enzymes, rendering them incapable of binding to their ribosomal target. acs.org This process permanently eliminates the antibiotic, contrasting with resistance mechanisms like efflux that only reduce its intracellular concentration. acs.org

The most well-characterized enzymes responsible for this are the tetracycline destructases , a family of flavin-dependent monooxygenases. nih.govscispace.com The flagship enzyme of this class is Tet(X). acs.org These enzymes catalyze the hydroxylation of the tetracycline scaffold. mpg.de Specifically, Tet(X) adds a hydroxyl group to the C11a position of the tetracycline core. mpg.de This initial modification leads to the spontaneous, non-enzymatic breakdown of the antibiotic molecule. researchgate.net

Research has uncovered a diverse family of these enzymes, particularly from environmental metagenomic studies, which are termed tetracycline-inactivating flavoenzymes. researchgate.net These enzymes, including Tet(47) through Tet(55), exhibit various oxidative mechanisms. While some, like Tet(X), act via C11a hydroxylation, others utilize previously undescribed oxidative strategies, leading to different degradation products. scispace.comresearchgate.net This diversity suggests multiple evolutionary pathways for tetracycline resistance. acs.org

These enzymatic inactivation systems are a significant clinical concern because they can confer resistance to a broad spectrum of tetracyclines, including the newer generation drugs like tigecycline (B611373), eravacycline (B3026998), and omadacycline (B609740), which were designed to overcome other resistance mechanisms. nih.govnih.gov While specific studies on the enzymatic inactivation of this compound are not available, its structural integrity as a tetracycline analog makes it a presumptive substrate for these monooxygenases. The Tet(X)-like enzymes, in particular, are noted for having a more open active site that can accommodate a variety of D-ring substituted tetracyclines, suggesting they would also act on epimers like this compound. scispace.com

Beyond bacterial resistance, detoxification pathways for tetracyclines exist in other organisms and environments. For instance, geophagous earthworms can degrade tetracycline, with anhydrotetracycline (B590944) being a major degradation product. etflin.com In aquatic environments, detoxification can occur through processes like photodegradation, which can be accelerated by the presence of substances like clay minerals or enhanced by the activity of microalgae. nih.gov

Table 1: Key Enzymes in Tetracycline Inactivation

| Enzyme Class/Family | Specific Enzyme(s) | Mechanism of Action | Substrate Range |

| Tetracycline Destructases | Tet(X) | Mono-hydroxylation at the C11a position, leading to scaffold degradation. mpg.de | Broad, including first-generation and next-generation tetracyclines (e.g., tigecycline). nih.govscispace.com |

| Flavoenzymes | Tet(47)-Tet(55) | Diverse oxidative mechanisms, including C11a hydroxylation and others. scispace.comresearchgate.net | Primarily first-generation tetracyclines (e.g., chlortetracycline (B606653), oxytetracycline). scispace.com |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The antibacterial efficacy of tetracyclines is intrinsically linked to their chemical structure. Understanding these relationships is key to overcoming resistance and designing more potent drugs.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations have provided high-resolution insights into how tetracyclines interact with their ribosomal target. acs.orgnih.gov These studies have confirmed that the primary high-affinity binding site for tetracyclines is located on the small 30S ribosomal subunit, where the drug can sterically block the entry of aminoacyl-tRNA into the A site. scispace.comnih.gov

MD simulations have revealed the critical role of a magnesium ion (Mg²⁺) in mediating the binding between tetracycline and the ribosome. acs.orgtandfonline.com The tetracycline-Mg²⁺ complex interacts with specific nucleotides of the 16S rRNA, primarily within helices h31 and h34. asm.org Docking studies have visualized these interactions, showing hydrogen bonding to the phosphate (B84403) backbone of the rRNA and π-stacking interactions between the D-ring of the tetracycline and a cytosine base (C1054). nih.govasm.org

These computational models are powerful tools for probing structure-activity relationships. For instance, simulations comparing tetracycline with its non-antibiotic analogue, 4-dedimethyl-tetracycline, showed that the ribosome has a binding preference for the active antibiotic, supporting the importance of the C4-dimethylamino group for activity. nih.gov Similarly, simulations and docking studies of newer analogs like tigecycline have helped explain their enhanced potency. Tigecycline's glycylamido side chain at the C9 position makes additional contacts within the binding site, leading to higher affinity and the ability to overcome resistance from ribosomal protection proteins. nih.gov

Table 3: Representative Binding Affinity Data from Computational Studies

| Compound | Target Protein/Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (16S rRNA) | Reference Study |

| Tetracycline | A. baumannii TetR Repressor | -8.4 | Not specified | (Sumyk et al., 2021) cited in tandfonline.com |

| Demeclocycline (B601452) | A. baumannii TetR Repressor | -8.2 | Not specified | (Sumyk et al., 2021) cited in tandfonline.com |

| Chlortetracycline | A. baumannii TetR Repressor | -8.1 | Not specified | (Sumyk et al., 2021) cited in tandfonline.com |

| Tigecycline | E. coli 70S Ribosome | Not specified (KD ~0.1 µM) | G966, C1054, G1197, U1196 | Jenner et al., 2013 nih.gov |

| Minocycline | E. coli 70S Ribosome | Not specified (KD ~4.2 µM) | C1054, G1197, U1196 | Olson et al., 2006 asm.org |

Note: Binding affinities can vary significantly based on the specific protein target (ribosome vs. repressor protein), organism, and computational method used.

Rational Design Principles for Modulating Molecular Specificity and Potency

The rational design of new tetracycline derivatives is guided by a well-established set of structure-activity relationship (SAR) principles. These principles dictate which parts of the molecule are essential for activity and which can be modified to enhance potency or evade resistance.

The fundamental requirements for antibacterial activity include the linear tetracyclic naphthacene (B114907) carboxamide core and specific functional groups on the "lower" periphery of the molecule. nih.govbiomedres.us These include the keto-enol system at positions C11-C12 and the C1-C3 diketo substructure on the A-ring. nih.govnih.gov

Crucially, the dimethylamino group at the C4 position is pivotal for antibacterial activity. nih.govbiomedres.us SAR studies have consistently shown that this group must have the natural 4S (or α) stereochemistry for optimal potency. nih.gov Epimerization at this position to the 4R (or β) configuration, as is the case in This compound , leads to a significant decrease in antibacterial activity, particularly against Gram-negative bacteria. researchgate.netnih.govnih.gov Removal of the C4-dimethylamino group altogether, as seen in chemically modified tetracyclines (CMTs) designed for anti-inflammatory purposes, abolishes antibacterial efficacy. nih.gov

While the lower face of the tetracycline molecule is largely intolerant to modification, the "upper" face, specifically positions C7 and C9 on the D-ring, has proven to be a fertile ground for rational drug design. nih.gov Modifications at these sites have led to the development of third-generation tetracyclines, or glycylcyclines. The addition of a large glycylamido moiety at C9 of minocycline resulted in tigecycline. creative-diagnostics.com This modification provides an additional anchoring point to the ribosome, sterically hinders the action of ribosomal protection proteins, and is not a substrate for most common tetracycline-specific efflux pumps, thereby restoring activity against many resistant strains. nih.govcreative-diagnostics.com The development of eravacycline and omadacycline followed similar principles, using modifications at the D-ring to create compounds with broad-spectrum activity against multidrug-resistant pathogens. creative-diagnostics.com These design principles highlight a clear strategy: maintain the core ribosomal binding pharmacophore while adding novel substituents at permissive sites to overcome specific resistance mechanisms.

Environmental Fate, Transport, and Degradation of Tetracycline Analogs

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of tetracycline (B611298) analogs in the environment. microbe.comnih.gov These processes can occur in both water and soil and are influenced by various environmental factors. oaepublish.comagronomy.org

Photolytic Degradation Mechanisms and Kinetic Studies

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For many organic pollutants, this is a key abiotic degradation pathway. oaepublish.comnih.gov The rate of photolytic degradation is often studied using kinetic models, such as the pseudo-first-order model, to determine the reaction rate constants. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net The efficiency of photolytic degradation can be influenced by the presence of photocatalysts, which are substances that increase the rate of a photoreaction. mdpi.comresearchgate.netmdpi.com Environmental factors like pH and the presence of other substances in the water can also affect the rate of photolysis. oaepublish.comresearchgate.net

Kinetic studies on the photodegradation of tetracycline have shown that it often follows a pseudo-first-order model. mdpi.com The rate of degradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO). mdpi.com For instance, the pseudo-first-order rate constant for tetracycline degradation was found to be significantly higher with a TZQ (TiO2-ZnO quantum dots) nanocomposite compared to pristine meso-TiO2 and other commercial photocatalysts. mdpi.com

Interactive Table: Photodegradation Kinetics of Tetracycline with Different Photocatalysts

| Photocatalyst | Pseudo-first-order rate constant (k) (min⁻¹) | Reference |

|---|---|---|

| TZQ | 20.52 × 10⁻³ | mdpi.com |

| ZnO QDs | 11.24 × 10⁻³ | mdpi.com |

| meso-TiO₂ | 6.91 × 10⁻³ | mdpi.com |

| P25 | 3.21 × 10⁻³ | mdpi.com |

Hydrolytic Stability and Identification of Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is a key factor in its environmental persistence. nih.govoaepublish.com The transformation products (TPs) resulting from hydrolysis and other degradation processes can sometimes be more or less active than the parent compound. nih.gov Identifying these TPs is crucial for a complete environmental risk assessment. nih.govnih.gov Advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are often employed for the identification of unknown TPs. nih.gov

For some antibiotics, hydrolysis can be a significant degradation pathway, influenced by factors like temperature and the presence of certain ions. nih.gov For example, the antibiotic tigecycline (B611373) was found to be easily hydrolyzed under high-temperature conditions and in the presence of K₂HPO₄·3H₂O and ferric ammonium (B1175870) citrate (B86180) solutions. nih.gov

Oxidation Processes and Reactive Oxygen Species (ROS) Interactions

Oxidation is another important abiotic degradation pathway. This process often involves reactive oxygen species (ROS), which are highly reactive chemicals formed from oxygen. nih.govwikipedia.orgnih.gov Common ROS include the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). wikipedia.orgnih.govmdpi.com ROS can be generated through various environmental processes, including photochemical reactions. nih.govwikipedia.org The interaction of organic pollutants with ROS can lead to their degradation. nih.gov Scavenging tests are often used to identify the specific ROS responsible for the degradation of a compound. mdpi.com

In the photodegradation of tetracycline, scavenging tests have identified superoxide radicals (O₂⁻) and hydroxyl radicals (•OH) as the major reactive species involved in the degradation process. mdpi.com

Biotic Degradation Processes in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. agronomy.orgmdpi.commdpi.com This is a major pathway for the removal of many organic pollutants from the environment. mdpi.comnih.gov

Microbial Biodegradation by Bacterial and Fungal Species

A wide range of bacterial and fungal species have been identified that can degrade various environmental pollutants. mdpi.comnih.govifremer.frpjoes.com The efficiency of microbial degradation can be influenced by environmental conditions such as temperature, pH, and the availability of other nutrients. nih.govmdpi.comnih.gov Some microorganisms can utilize the pollutant as a source of carbon and energy, leading to its complete breakdown. mdpi.commdpi.com

Studies have shown that various bacterial genera, including Pseudomonas, Alcaligenes, and Achromobacter, are capable of degrading pharmaceutical compounds. mdpi.com For example, Pseudomonas aeruginosa, Alcaligenes aquatilis, Achromobacter spanius, and Achromobacter piechaudii have been shown to utilize diclofenac (B195802) as a sole carbon source. mdpi.com Similarly, strains of Bacillus have been isolated that can degrade synthetic musks and UV filters. ifremer.fr

Metabolite Formation and Mineralization Pathways

During microbial degradation, the parent compound is broken down into smaller molecules called metabolites. mdpi.commdpi.comfrontiersin.org The identification of these metabolites helps in elucidating the degradation pathway. mdpi.commdpi.comfrontiersin.org Mineralization is the complete degradation of an organic compound to inorganic substances like carbon dioxide and water. mdpi.com Co-metabolism is a process where a microbe, while metabolizing its primary substrate, fortuitously degrades another compound that it cannot use as a primary energy or carbon source. mdpi.com

In the biodegradation of the pharmaceutical diclofenac by bacterial strains, initial hydroxylation of the parent compound was a common step. mdpi.com Subsequent cleavage of the bond between the aromatic rings and further ring cleavage were key steps leading to the complete breakdown of the molecule. mdpi.com For pentachlorobiphenyl, a highly chlorinated compound, the metabolite 1,2,4-benzenetriol (B23740) was identified, which can feed into multiple degradation pathways. frontiersin.org

Influence of Environmental Microbiome on Degradation Rates

The persistence and degradation of tetracycline analogs, including 4-epidemethylchlortetracycline, in the environment are significantly influenced by the composition and metabolic activity of the local microbiome. Microbial degradation is a primary pathway for the natural attenuation of these compounds in soil and water. agronomy.org Diverse microbial communities, including bacteria, actinomycetes, and fungi, have demonstrated the capacity to break down complex organic molecules. academicjournals.org

Specific research has shown that certain microorganisms can utilize tetracyclines as a substrate. For instance, the ascomycete Xylaria digitata has been shown to degrade a range of tetracycline compounds, such as tetracycline, 5-hydroxytetracycline, 7-chlortetracycline, and 7-chlor-6-demethyltetracycline (an isomer of this compound). nih.gov This suggests that fungi, in particular, may play a crucial role in the environmental breakdown of this class of antibiotics. The degradation process often involves the transformation of the parent compound into non-antibacterial, non-fluorescent products. nih.gov

The rate of microbial degradation is dependent on various environmental factors that affect microbial activity, such as temperature, pH, soil moisture, and the availability of other carbon sources. mdpi.com For example, some microbial degradation processes are enhanced under aerobic conditions where microorganisms use the contaminant as an energy source, producing carbon dioxide and water. mdpi.com The initial components of a contaminant that are most easily degradable can lead to rapid growth of indigenous microbial communities, followed by a slowdown as more recalcitrant compounds remain. mdpi.com Bacterial genera frequently implicated in the degradation of persistent organic pollutants include Pseudomonas, Bacillus, Flavobacterium, and Arthrobacter, while fungal genera include Fusarium, Aspergillus niger, and Penicillium. academicjournals.orgmdpi.com

Sorption and Desorption Dynamics in Environmental Matrices

The environmental transport and bioavailability of this compound are largely governed by its sorption and desorption behavior in soil and sediment. Tetracyclines as a class are known to exhibit strong interactions with environmental solid matrices, which significantly limits their mobility. wiley.comnih.gov This strong binding affinity is a critical factor in their persistence and potential for accumulation in soils and sediments.

Studies on various tetracycline analogs consistently report strong adsorption to soil particles, which can result in low recoveries during laboratory extractions. wiley.com The extent of sorption is influenced by the physicochemical properties of both the antibiotic molecule and the environmental matrix, including soil organic matter content, clay mineralogy, and pH. dergipark.org.tr For example, the sorption capacity for oxytetracycline (B609801) was found to be high in various fractions of soil organic matter. nih.gov

The strong interaction between tetracyclines and soil can lead to the formation of bound residues, where the compound is integrated into the soil matrix, making it less available for transport or microbial degradation. Desorption, the process by which a sorbed compound is released back into the solution phase, is often limited for tetracyclines, indicating a degree of irreversible binding or hysteresis.

Soil and Sediment Adsorption/Desorption Isotherms

To quantify the sorption behavior of compounds like this compound, scientists use adsorption and desorption isotherms. These models mathematically describe the equilibrium distribution of a substance between the solid (soil or sediment) and liquid (water) phases. The most commonly used models for antibiotics are the Freundlich, Langmuir, and Temkin isotherms. dergipark.org.tr

| Isotherm Model | Description | Relevance to Tetracyclines |

| Freundlich | An empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often used for heterogeneous surfaces. | Frequently provides a good fit for tetracycline adsorption data in soils, indicating a heterogeneous distribution of sorption sites with varying affinities. dergipark.org.trmdpi.com |

| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It predicts a maximum adsorption capacity. | Can be used to determine the maximum adsorption capacity (qm) of soils for tetracyclines. dergipark.org.tr |

| Temkin | Assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions. | Also applied to model tetracycline adsorption, accounting for indirect adsorbate-adsorbate interactions on the surface. dergipark.org.tr |

Research on tetracycline adsorption in agricultural soils has shown that the data often fits an "L-type" isotherm curve. dergipark.org.tr This type of curve is characterized by a steep initial slope that plateaus as the concentration of the substance increases, indicating that as more sorption sites are filled, it becomes progressively more difficult for additional molecules to adsorb. dergipark.org.tr This suggests a high affinity between tetracyclines and the soil matrix at low concentrations.

Bioavailability and Mobility in Aquatic and Terrestrial Ecosystems

The bioavailability and mobility of this compound in the environment are intrinsically linked to its strong sorption characteristics. High sorption coefficients (Kd) indicate a strong tendency for the compound to partition from water onto solid particles, such as soil and sediment. nih.gov This partitioning behavior significantly restricts the compound's movement through the soil profile and limits its transport into groundwater or adjacent surface water bodies.

Consequently, tetracycline analogs are generally considered to have low mobility in most soil environments. nih.gov This sequestration into the solid phase also reduces their bioavailability, meaning they are less accessible to be taken up by plants or to exert effects on soil and aquatic organisms. While this reduces the risk of widespread contamination of water resources, it can lead to the accumulation of these compounds in agricultural soils, particularly those amended with animal manure containing antibiotic residues.

The persistence of these bound residues raises long-term concerns, as changes in environmental conditions (e.g., pH, ionic strength) could potentially lead to their remobilization. The strong binding confirms that compounds like ofloxacin (B1677185) and trimethoprim (B1683648) are expected to be less mobile, whereas other antibiotics with weaker sorption interactions are more prone to transport. nih.gov

Environmental Monitoring and Trace Analysis Methodologies

Monitoring for trace levels of pharmaceutical compounds like this compound in complex environmental matrices such as soil, sediment, and water is a significant analytical challenge. It requires sophisticated sample preparation to isolate the target analyte from interfering substances, followed by highly sensitive detection methods. wiley.commdpi.com

Advanced Sample Preparation Techniques for Complex Environmental Samples

Effective sample preparation is the most critical and often the most time-consuming step in the analysis of tetracyclines from environmental samples. wiley.com The goal is to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis. Due to the diverse nature of environmental samples and the low concentrations of target analytes, various advanced techniques have been developed. mdpi.com

| Preparation Technique | Principle | Application & Remarks |